5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For example, 4’-(Trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) has been synthesized . Also, catalytic protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .Molecular Structure Analysis

The molecular structure analysis of these compounds is complex. For instance, the crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid has been characterized .Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters is a notable chemical reaction associated with these compounds. This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are unique due to the presence of fluorine atoms. For instance, trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Chemical Synthesis and Derivatives

- The compound has been utilized in the synthesis of novel indole-benzimidazole derivatives. Indole carboxylic acids, potentially including derivatives of 5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid, were condensed with substituted o-phenylenediamines to produce these derivatives (Wang et al., 2016).

- It has been involved in the formation of tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates, showcasing its potential in the synthesis of complex organic molecules (Sharutin et al., 2017).

Protection and Deprotection of Carboxylic Acids

- The compound's derivatives have been reported to serve as acid- and base-stable protecting groups for carboxylic acids. This makes them valuable in synthetic chemistry where protection and deprotection of functional groups are crucial (Kurosu et al., 2007).

Luminescent Materials

- Derivatives of this compound have been synthesized and investigated for their potential as luminescent dyes, showing significant Stokes shifts which are crucial for fluorescence applications (Olkhovik et al., 2006).

Corrosion Inhibition

- Certain derivatives have been studied as corrosion inhibitors for mild steel, demonstrating the compound's relevance in industrial applications to protect metals from corrosion (Chaitra et al., 2016).

Structural Chemistry

- Studies involving derivatives of this compound contribute significantly to structural chemistry, providing insights into molecular configurations and crystal structures. This is crucial for understanding material properties and designing new materials (Yeong et al., 2018).

Bioactivities

- Derivatives have been isolated from natural sources and tested for their bioactivities, such as anti-tobacco mosaic virus and cytotoxicity against tumor cell lines. This indicates potential pharmaceutical applications (Wu et al., 2018).

Safety and Hazards

Future Directions

The future directions for these compounds could involve further exploration of their potential applications in various fields, including medicine and agrochemicals. The demand for trifluoromethyl group-containing compounds has been increasing steadily, indicating their significance in future research .

properties

IUPAC Name |

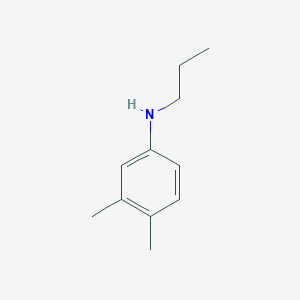

4-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-11-6-7-12(14(19)20)13(8-11)9-2-4-10(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFBHRONSKSMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3120725.png)